molecular formula C21H17Cl2FN2O3S B3702311 N~2~-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3702311
M. Wt: 467.3 g/mol
InChI Key: KCCWNBXPCBLYTP-UHFFFAOYSA-N
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Description

N~2~-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound with a complex structure It features a glycinamide backbone substituted with 2,4-dichlorobenzyl, 4-fluorophenyl, and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide core, which can be achieved through the reaction of glycine with appropriate amine derivatives.

    Introduction of Substituents: The 2,4-dichlorobenzyl, 4-fluorophenyl, and phenylsulfonyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~2~-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials with specific properties.

    Biological Studies: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,4-dichlorobenzyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(2,4-dichlorobenzyl)-N-(4-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(2,4-dichlorobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the 4-fluorophenyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O3S/c22-16-7-6-15(20(23)12-16)13-26(30(28,29)19-4-2-1-3-5-19)14-21(27)25-18-10-8-17(24)9-11-18/h1-12H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCWNBXPCBLYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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